molecular formula C16H13FN2O B1381202 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol CAS No. 1202030-41-8

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol

Cat. No. B1381202
M. Wt: 268.28 g/mol
InChI Key: BFKNNICVIXZPPL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . The percentage yield of the compounds can vary .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various interactions and transformations . For example, one study reported the synthesis of a new fluorinated chalcone via a slow evaporation technique .

Safety And Hazards

Safety data sheets of similar compounds suggest that they may be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on similar compounds could include further exploration of their potential therapeutic effects, as well as more detailed investigations into their mechanisms of action and safety profiles .

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-2-4-12(5-3-11)16-15(20)10-19(18-16)14-8-6-13(17)7-9-14/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKNNICVIXZPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol

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